acridin-3-amine acridin-3-amine
Brand Name: Vulcanchem
CAS No.: 581-29-3
VCID: VC3833007
InChI: InChI=1S/C13H10N2/c14-11-6-5-10-7-9-3-1-2-4-12(9)15-13(10)8-11/h1-8H,14H2
SMILES: C1=CC=C2C(=C1)C=C3C=CC(=CC3=N2)N
Molecular Formula: C13H10N2
Molecular Weight: 194.23 g/mol

acridin-3-amine

CAS No.: 581-29-3

Cat. No.: VC3833007

Molecular Formula: C13H10N2

Molecular Weight: 194.23 g/mol

* For research use only. Not for human or veterinary use.

acridin-3-amine - 581-29-3

Specification

CAS No. 581-29-3
Molecular Formula C13H10N2
Molecular Weight 194.23 g/mol
IUPAC Name acridin-3-amine
Standard InChI InChI=1S/C13H10N2/c14-11-6-5-10-7-9-3-1-2-4-12(9)15-13(10)8-11/h1-8H,14H2
Standard InChI Key GHCKERHPOQWERJ-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=C3C=CC(=CC3=N2)N
Canonical SMILES C1=CC=C2C(=C1)C=C3C=CC(=CC3=N2)N

Introduction

Structural Characteristics

Molecular Architecture

Acridin-3-amine consists of a tricyclic aromatic system with an amino group (-NH2_2) substituted at the third position of the acridine backbone (Figure 1). Its planar structure facilitates intercalation into nucleic acids, a property shared with other acridine derivatives . Key structural descriptors include:

  • SMILES Notation: C1=CC=C2C(=C1)C=C3C=CC(=CC3=N2)N\text{C1=CC=C2C(=C1)C=C3C=CC(=CC3=N2)N}

  • InChI Key: GHCKERHPOQWERJ-UHFFFAOYSA-N\text{GHCKERHPOQWERJ-UHFFFAOYSA-N}

Table 1: Molecular Properties of Acridin-3-Amine

PropertyValueSource
Molecular FormulaC13H10N2\text{C}_{13}\text{H}_{10}\text{N}_{2}PubChem
Molecular Weight194.23 g/molPubChem
CAS Number581-29-3PubChem
Density1.29 g/cm³ (predicted)NIST

Synthesis and Chemical Reactivity

Synthetic Routes

Acridin-3-amine is typically synthesized via:

  • Nitration-Reduction Pathway: Acridine undergoes nitration at the 3-position using nitric acid, followed by reduction with hydrogen gas or catalytic hydrogenation to yield the amine.

  • Bernthsen Acridine Synthesis: Condensation of diphenylamine with formic acid in the presence of zinc chloride produces acridine derivatives, which can be functionalized to introduce the amino group .

Table 2: Key Synthetic Intermediates

IntermediateRole in SynthesisReference
3-NitroacridinePrecursor for reductionBenchChem
DiphenylamineStarting materialWikipedia

Reactivity

The amino group at position 3 participates in electrophilic substitution reactions, enabling functionalization for drug design. For example, alkylation or acylation reactions modify its biological activity .

Biological Activity and Mechanisms

DNA Intercalation

Acridin-3-amine intercalates into DNA, disrupting replication and transcription. This mechanism underlies its cytotoxicity and potential as an anti-cancer agent . Studies on analogous acridines (e.g., 9-aminoacridine) show that planar structures enhance binding affinity to double-stranded DNA .

Table 3: Biological Activity of Acridin-3-Amine Derivatives

DerivativeTargetIC50_{50}Reference
3-Amino-9-thioacridineTopo II0.3 µMPMC
3-NitroacridineDNA Polymerase1.2 µMMDPI

Applications in Photocatalysis and Materials Science

Photocatalytic Reactions

Recent advances highlight acridine derivatives as photocatalysts in decarboxylative amine synthesis. Acridin-3-amine’s electron-deficient aromatic system facilitates radical generation under visible light, enabling cross-coupling reactions with aldehydes and amines .

Fluorescence Imaging

The compound’s fluorescence properties (emission at 450–500 nm) make it suitable for nucleic acid staining in microscopy. Unlike acridine orange, acridin-3-amine exhibits lower phototoxicity, enhancing its utility in live-cell imaging.

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